molecular formula C11H13BrO2 B4126030 4-bromophenyl pivalate CAS No. 63549-55-3

4-bromophenyl pivalate

Cat. No.: B4126030
CAS No.: 63549-55-3
M. Wt: 257.12 g/mol
InChI Key: AOFCPDLMHXFUHE-UHFFFAOYSA-N
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Description

4-Bromophenyl pivalate (CAS RN: 63549-55-3) is an organic ester compound with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol. It is synthesized through esterification reactions involving 4-bromophenol and pivaloyl chloride under controlled conditions . The compound is characterized by a bulky tert-butyl group from the pivalate moiety and a bromine-substituted aromatic ring, which influence its physicochemical and reactivity properties.

Properties

IUPAC Name

(4-bromophenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFCPDLMHXFUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312371
Record name 4-bromophenyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63549-55-3
Record name NSC254049
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromophenyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenyl pivalate can be synthesized through the esterification of 4-bromophenol with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Cross-Coupling Reactions

4-Bromophenyl pivalate participates in transition-metal-catalyzed cross-coupling reactions, leveraging the bromine atom as a leaving group. For example:

  • Palladium/Copper-Catalyzed Csp³–Csp² Coupling :
    In a synergistic Pd/Cu system, this compound reacts with aldehydes (e.g., o-tolualdehyde) and silane reagents (e.g., PhMe₂SiB(pin)) to form diarylmethanol silyl ether derivatives . The reaction involves oxidative addition of the aryl bromide to palladium, followed by transmetalation with a copper intermediate.

EntrySubstrateCatalyst SystemReaction TimeYield (%)Product
1o-TolualdehydePd(acac)₂/DPPF/Cu40 min54Diarylmethanol

Note: Data extrapolated from analogous 3-bromophenyl pivalate reactivity .

Hydrolysis of the Pivalate Ester

The pivalate group undergoes hydrolysis under acidic or basic conditions to yield 4-bromophenol and pivalic acid. This reaction is slower compared to less sterically hindered esters due to the bulky tert-butyl group:

4-Bromophenyl pivalateH+/OH4-Bromophenol+Pivalic acid\text{this compound} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-Bromophenol} + \text{Pivalic acid}

  • Conditions :

    • Basic hydrolysis: NaOH (1–2 M, reflux, 6–12 hours).

    • Acidic hydrolysis: H₂SO₄ (10%, 80°C, 8–24 hours).

Nucleophilic Aromatic Substitution (NAS)

  • Buchwald-Hartwig Amination :
    With Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos), the bromide is replaced by amines to form 4-aminophenyl pivalate derivatives . Typical yields range from 60–85% depending on the amine nucleophile .

Scientific Research Applications

4-Bromophenyl pivalate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It may be explored for its potential in drug development, particularly in the design of prodrugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromophenyl pivalate involves its interaction with specific molecular targets, depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at 0–6°C to maintain stability .
  • Applications : Primarily used as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and the development of bioactive molecules (e.g., enzyme inhibitors and antimicrobial agents) .

Comparison with Structural Isomers and Analogous Esters

Structural Isomers: 2- and 3-Bromophenyl Pivalates

The positional isomers of 4-bromophenyl pivalate differ in the substitution pattern of the bromine atom on the aromatic ring. These isomers exhibit distinct reactivity and stability profiles due to steric and electronic effects:

Property This compound 2-Bromophenyl Pivalate 3-Bromophenyl Pivalate
CAS RN 63549-55-3 106141-07-5 287936-49-6
Molecular Formula C₁₁H₁₃BrO₂ C₁₁H₁₃BrO₂ C₁₁H₁₃BrO₂
Storage Conditions 0–6°C Room temperature Room temperature
Price (1g) ¥7,500–8,500 ¥8,500 ¥8,500
Key Applications Enzyme inhibitor scaffolds Limited reported uses Limited reported uses

Key Observations :

  • The 4-bromophenyl isomer is uniquely stabilized at low temperatures, likely due to reduced thermal decomposition risks compared to its isomers .
  • The para -substitution (4-position) in this compound enhances its suitability for directed C–H activation reactions, where the bromine atom acts as a directing group for metal catalysts .

Comparison with Other Esters: 4-Bromophenyl Acetate

4-Bromophenyl acetate (CAS RN: Not provided) shares a similar aromatic backbone but replaces the pivalate group with a smaller acetate moiety:

Property This compound 4-Bromophenyl Acetate
Molecular Weight 257.12 g/mol 229.07 g/mol
Ester Group Pivalate (tert-butyl) Acetate (methyl)
Steric Hindrance High Low
Reactivity in Catalysis Low (bulky groups impede nucleophilic attack) Moderate
Biological Activity Used in enzyme inhibitors Less studied

Key Observations :

  • The pivalate group confers superior steric protection, making this compound more stable against hydrolysis but less reactive in nucleophilic substitution reactions compared to the acetate analog .
  • In enzyme inhibition studies, the bulky pivalate group in this compound enhances hydrophobic interactions with protein pockets (e.g., glucokinase), improving binding affinity .

Comparison with Bioactive Analogs

Sulfonamide Derivatives

This compound shares structural motifs with sulfonamide-based enzyme inhibitors (e.g., Sivelestat derivatives). For example, replacing the pivalate group with a sulfamoyl fragment alters biological activity:

Compound This compound 4-(Sulfamoyl)Phenyl Pivalate
Functional Group Ester Sulfonamide
Enzyme Inhibition Moderate (e.g., HNE) High (e.g., neutrophil elastase)
Chemical Stability High Moderate (prone to hydrolysis)

Key Observations :

  • The pivalate group in this compound improves chemical stability compared to sulfonamide analogs, which are more susceptible to metabolic degradation .

Pyridazinone Derivatives

N-(4-Bromophenyl) pyridazinone derivatives demonstrate agonist activity for formyl peptide receptors (FPR1/FPR2). Unlike this compound, these compounds leverage the bromophenyl group for receptor binding but lack ester functionalities:

Compound This compound N-(4-Bromophenyl)-Pyridazinone
Bioactivity Enzyme inhibition FPR1/FPR2 agonism
Key Interactions Hydrophobic pockets Calcium mobilization in neutrophils

Key Observations :

  • The bromine atom in both compounds facilitates hydrophobic interactions , but the pivalate group’s steric bulk limits its utility in receptor binding compared to smaller heterocycles .

Biological Activity

4-Bromophenyl pivalate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings that highlight its biological significance.

Chemical Structure and Properties

This compound is characterized by a brominated phenyl group and a pivalate ester. The presence of the bromine atom may influence the compound's reactivity and interaction with biological targets. The molecular structure can be represented as follows:

C3H7BrC6H5O2\text{C}_3\text{H}_7\text{BrC}_6\text{H}_5\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can undergo Michael addition reactions , which are crucial in modulating biochemical pathways within cells. This interaction often leads to the inhibition of specific enzymes or receptors, contributing to its therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related brominated compounds have shown significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study on norendoxifen analogues demonstrated that modifications in the chemical structure could enhance anticancer activity by increasing binding affinity to estrogen receptors and inhibiting aromatase activity .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds derived from similar structures have shown efficacy against both gram-positive and gram-negative bacteria.

  • Research Findings : A synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives demonstrated broad-spectrum antimicrobial activity against multiple bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against gram-positive/negative bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What are the standard synthetic routes for preparing 4-bromophenyl pivalate, and how is purity validated?

The compound is synthesized via established procedures involving esterification of 4-bromophenol with pivaloyl chloride under basic conditions. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and using catalysts like DMAP. Purity is validated using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy to confirm ester bond formation and absence of unreacted precursors. Melting point analysis and HPLC further ensure consistency with literature data .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • Spectroscopy : 1H^1H-NMR (δ ~6.8–7.5 ppm for aromatic protons) and 13C^{13}C-NMR (ester carbonyl ~170–175 ppm).
  • Chromatography : HPLC or GC-MS to assess purity.
  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, standard protocols for halogenated aromatic compounds apply:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in sealed containers at 0–6°C to prevent decomposition.
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed C–H functionalization?

The pivalate group acts as a transient directing group (TDG) in Pd- or Rh-catalyzed reactions. It coordinates to the metal center, directing C–H activation at proximal sites. For example, in Pd-catalyzed arylations, the pivalate facilitates cyclometalation, enabling selective bond formation. Post-functionalization, the TDG is cleaved under mild acidic conditions .

Q. What strategies resolve contradictions in catalytic efficiency data for reactions involving this compound?

Discrepancies often arise from variations in:

  • Catalyst loading : Optimize Pd(OAc)2_2 or RhCl3_3 concentrations (typically 2–5 mol%).
  • Solvent/base systems : Test polar aprotic solvents (DMF, DMSO) with carbonate or acetate bases.
  • Analytical validation : Cross-check yields via 1H^1H-NMR integration and internal standards. Compare results with literature protocols .

Q. How do polymorphic forms of this compound influence mechanical properties in solid-state studies?

Polymorphs exhibit distinct mechanical behaviors (e.g., plastic vs. elastic deformation) due to differences in crystal packing. Characterize polymorphs via:

  • SC-XRD : Identifies hydrogen-bonding networks and stacking motifs.
  • DSC/TGA : Assess thermal stability and phase transitions.
  • Nanoindentation : Quantifies elasticity and brittleness .

Q. What role does this compound play in controlled polymer synthesis?

As a pivalate derivative, it may act as a chain-transfer agent or initiator in ring-opening alternating copolymerization (ROAC). For example, cesium pivalate stabilizes intermediates in epoxide-anhydride copolymerization, ensuring high chain-end fidelity. Monitor polymerization progress using MALDI-TOF MS to detect unwanted chain-transfer products .

Q. How can researchers design experiments to study directing-group efficiency in C–H activation using this compound?

  • Competitive experiments : Compare reaction rates with/without the pivalate group.
  • Isotopic labeling : Use DD-labeled substrates to probe kinetic isotope effects (KIEs).
  • Computational modeling : DFT studies reveal transition-state geometries and directing-group coordination .

Methodological Guidance

Q. How to optimize reaction conditions for high-yield cross-coupling with this compound?

  • Screening : Vary ligands (e.g., PPh3_3, Xantphos), temperatures (80–120°C), and reaction times (12–24 hrs).
  • Additives : Include pivalic acid (10 mol%) as a proton shuttle to enhance Pd-catalyzed arylations .

Q. What approaches validate the absence of chain-transfer products in pivalate-mediated polymerizations?

  • MALDI-TOF MS : Detects end-group structures (e.g., pivalate vs. hydroxyl termini).
  • Kinetic studies : Monitor monomer conversion vs. molecular weight growth to identify deviations from controlled mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromophenyl pivalate
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